2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide
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Description
The compound “2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide” is a complex organic molecule that contains several functional groups. It has a cyano group (-CN), a nitro group (-NO2), a furan ring (a five-membered aromatic ring containing an oxygen), and an acrylamide group (a double bond conjugated with an amide group). These functional groups could potentially give this compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The electron-withdrawing cyano and nitro groups could potentially have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The compound contains several reactive sites, including the cyano group, the nitro group, and the acrylamide group. These could undergo a variety of chemical reactions, such as nucleophilic addition or substitution, reduction, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Safety and Hazards
Future Directions
The study of complex organic compounds like “2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide” is a vibrant field of research. Future directions could include exploring its potential biological activities, developing more efficient synthesis methods, and studying its behavior under various conditions .
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4/c21-13-15(20(24)22-16-6-2-1-3-7-16)12-18-9-10-19(27-18)14-5-4-8-17(11-14)23(25)26/h1-12H,(H,22,24)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWXTLDTEQZVCE-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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